![molecular formula C5H6ClN3O2 B6299192 2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione CAS No. 2368871-45-6](/img/structure/B6299192.png)
2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione is a heterocyclic compound that belongs to the triazine family It is characterized by a triazine ring structure with chlorine and methyl substituents
准备方法
The synthesis of 2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-2H-[1,2,4]triazine-3,5-dione with chloromethylating agents under controlled conditions. The reaction typically requires the presence of a base and a solvent to facilitate the chloromethylation process . Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity of the final product.
化学反应分析
2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Photochemical Reactions: Light-induced reactions can be used to modify the triazine ring, resulting in the formation of new compounds with different properties.
科学研究应用
2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione involves its interaction with molecular targets through various pathways. The chlorine and methyl groups on the triazine ring play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or activation of specific biological pathways .
相似化合物的比较
2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione can be compared with other triazine derivatives, such as:
2,4-Dibenzyl-1,2,4-triazine-3,5(2H,4H)-dione: This compound has benzyl groups instead of chlorine and methyl groups, resulting in different chemical properties and applications.
1,2,4-Triazine-3,5(2H,4H)-dione: A simpler triazine derivative without substituents, used as a precursor for more complex triazines.
属性
IUPAC Name |
2-(chloromethyl)-4-methyl-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-8-4(10)2-7-9(3-6)5(8)11/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWCMRRTDXUUHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=NN(C1=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
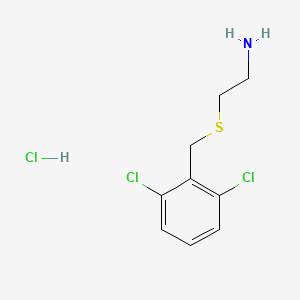
![C-[5-(3-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride](/img/structure/B6299123.png)
![[5-(4-Thiophen-2-yl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299125.png)
![[5-(4-Nitro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299128.png)
![[5-(4-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299129.png)
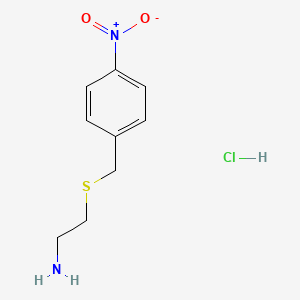
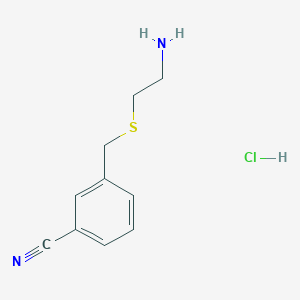
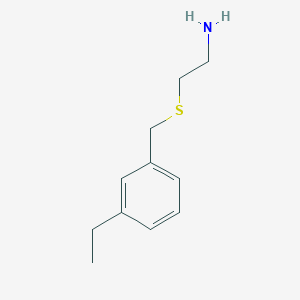
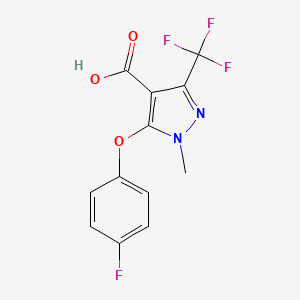
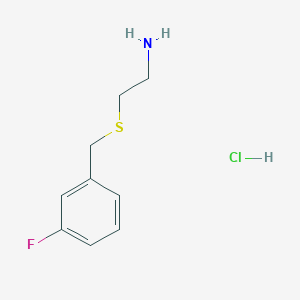
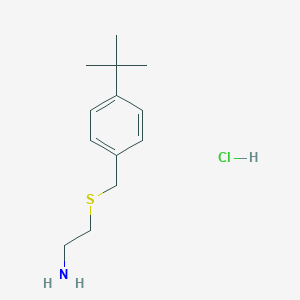
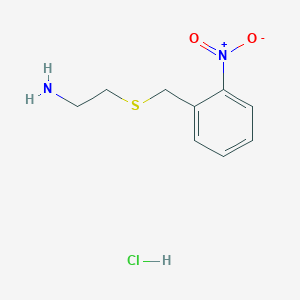
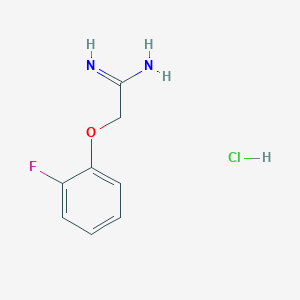
![2-(2-Chloro-ethyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299207.png)
